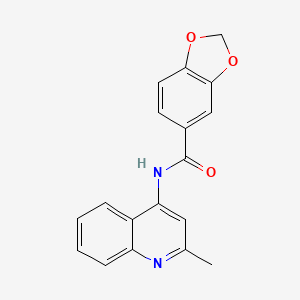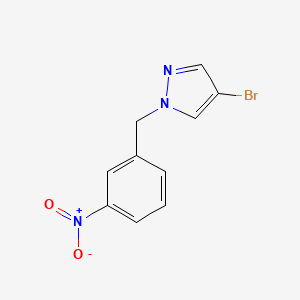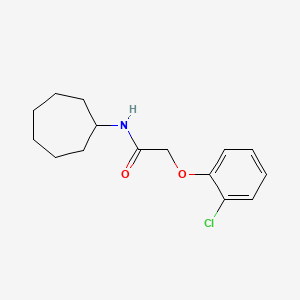![molecular formula C16H15N3O B5814504 N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, commonly known as MIPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. MIPA is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines and is known for its unique chemical structure.
Mécanisme D'action
The mechanism of action of MIPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. MIPA has been shown to inhibit the activity of the protein kinase CK2, which is known to play a crucial role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
MIPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. MIPA has also been shown to exhibit anti-inflammatory and antimicrobial activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MIPA in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using MIPA is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on MIPA. One of the areas of interest is the development of MIPA-based drugs for the treatment of cancer. Another area of interest is the investigation of the mechanism of action of MIPA and its potential targets. Additionally, the development of new synthesis methods for MIPA and its derivatives is an area of ongoing research.
Méthodes De Synthèse
The synthesis of MIPA involves the reaction of 8-bromo-2-phenylimidazo[1,2-a]pyridine with ethyl acetate in the presence of a base. The reaction is carried out at room temperature and yields MIPA as a white crystalline solid. The purity of the compound is confirmed using various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
MIPA has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, antitumor, and antimicrobial activities. MIPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-7-6-10-19-15(11)18-14(16(19)17-12(2)20)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTPIDBKNWWBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5814455.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)
![dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)


![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)

